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molecular formula C8H9NO4S B156614 4-Methylsulfonyl-2-nitrotoluene CAS No. 1671-49-4

4-Methylsulfonyl-2-nitrotoluene

Cat. No. B156614
M. Wt: 215.23 g/mol
InChI Key: OXBDLEXAVKAJFD-UHFFFAOYSA-N
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Patent
US05424481

Procedure details

68 g of 4-methylsulfonyltoluene in 400 ml of concentrated sulfuric acid were admixed at 0°-10° C. with a mixture of 80 ml of concentrated sulfuric acid and 31 ml of 65% strength by weight nitric acid. The reaction mixture was stirred at 10° C. for 2 hours and at room temperature for a further 2 hours. It was then poured onto about 1 kg of ice, and the solids were filtered off with suction, washed with water and dried at 50° C. under reduced pressure, to leave 85 g of 4-methylsulfonyl-2-nitrotoluene (melting point 112°-115° C.).
Quantity
68 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
1 kg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([C:5]1[CH:10]=[CH:9][C:8]([CH3:11])=[CH:7][CH:6]=1)(=[O:4])=[O:3].[N+:12]([O-])([OH:14])=[O:13]>S(=O)(=O)(O)O>[CH3:1][S:2]([C:5]1[CH:10]=[CH:9][C:8]([CH3:11])=[C:7]([N+:12]([O-:14])=[O:13])[CH:6]=1)(=[O:3])=[O:4]

Inputs

Step One
Name
Quantity
68 g
Type
reactant
Smiles
CS(=O)(=O)C1=CC=C(C=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
400 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Name
Quantity
80 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
ice
Quantity
1 kg
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 10° C. for 2 hours and at room temperature for a further 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the solids were filtered off with suction
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried at 50° C. under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CS(=O)(=O)C1=CC(=C(C=C1)C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 85 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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